N-(6-(thiophen-3-yl)-1H-indazol-3-yl)butyramide
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Overview
Description
N-(6-(thiophen-3-yl)-1H-indazol-3-yl)butyramide is a compound that belongs to the class of heterocyclic organic compounds It features a thiophene ring, an indazole ring, and a butyramide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(thiophen-3-yl)-1H-indazol-3-yl)butyramide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis.
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Coupling of Thiophene and Indazole Rings: The thiophene and indazole rings are coupled using cross-coupling reactions such as Suzuki-Miyaura or Stille coupling.
Introduction of the Butyramide Group: The butyramide group is introduced through amidation reactions involving butyric acid derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(6-(thiophen-3-yl)-1H-indazol-3-yl)butyramide undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the indazole ring can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents such as palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Substitution: Electrophilic reagents such as bromine or iodine can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-(6-(thiophen-3-yl)-1H-indazol-3-yl)butyramide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.
Organic Electronics: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Material Science: It is used in the fabrication of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(6-(thiophen-3-yl)-1H-indazol-3-yl)butyramide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-b]thiophene: A compound with two fused thiophene rings.
Benzothiophene: A compound with a benzene ring fused to a thiophene ring.
Indole: A compound with a benzene ring fused to a pyrrole ring.
Uniqueness
N-(6-(thiophen-3-yl)-1H-indazol-3-yl)butyramide is unique due to its combination of a thiophene ring, an indazole ring, and a butyramide group, which imparts distinct electronic and biological properties .
Properties
Molecular Formula |
C15H15N3OS |
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Molecular Weight |
285.4 g/mol |
IUPAC Name |
N-(6-thiophen-3-yl-1H-indazol-3-yl)butanamide |
InChI |
InChI=1S/C15H15N3OS/c1-2-3-14(19)16-15-12-5-4-10(8-13(12)17-18-15)11-6-7-20-9-11/h4-9H,2-3H2,1H3,(H2,16,17,18,19) |
InChI Key |
KEXXQGBZRBKVRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NNC2=C1C=CC(=C2)C3=CSC=C3 |
Origin of Product |
United States |
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